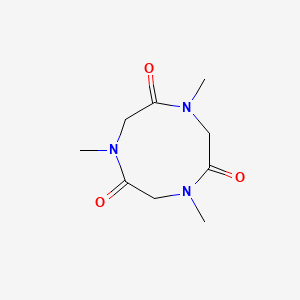
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione is a chemical compound with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.23 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione can be synthesized through the reaction of triazacyclononane with methylating agents . One common method involves the use of trimethyl orthoformate and triazacyclononane in the presence of an acid catalyst . The reaction is typically carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one or more of its functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: Research is ongoing into its potential therapeutic uses, including as a drug delivery agent.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione involves its ability to form stable complexes with metal ions. This property is due to its tridentate ligand structure, which allows it to coordinate with metal centers effectively . The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7-Triazacyclononane: A parent compound with similar coordination properties but without methyl groups.
1,4,7-Trimethyl-1,4,7-triazacyclononane: Another derivative with similar properties but different functional groups.
Uniqueness
1,4,7-Trimethyl-1,4,7-triazonane-2,5,8-trione is unique due to its specific methylation pattern, which enhances its stability and reactivity compared to its analogs . This makes it particularly useful in applications requiring robust and stable ligands .
Eigenschaften
CAS-Nummer |
23380-06-5 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1,4,7-trimethyl-1,4,7-triazonane-2,5,8-trione |
InChI |
InChI=1S/C9H15N3O3/c1-10-4-8(14)12(3)6-9(15)11(2)5-7(10)13/h4-6H2,1-3H3 |
InChI-Schlüssel |
NYOMGJJEWQWXHY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(=O)N(CC(=O)N(CC1=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-N-(4-chlorophenyl)pyrido[2,3-b]pyrazine-6,8-diamine;hydrochloride](/img/structure/B14705751.png)

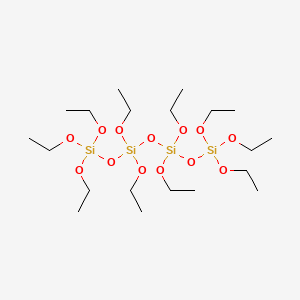
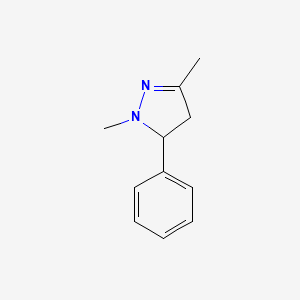
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
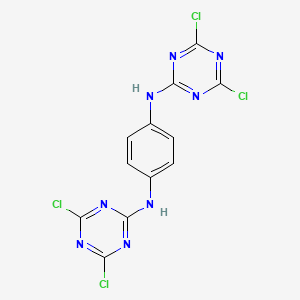
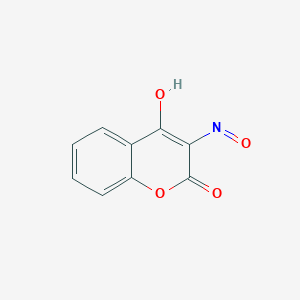
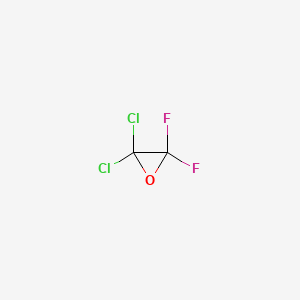
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
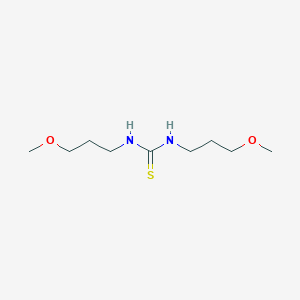
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
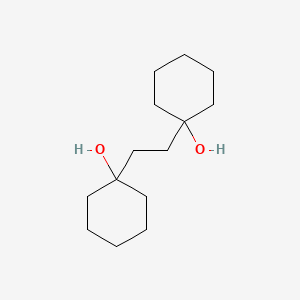
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
